molecular formula C17H21NO2S B5874012 4-Methyl-1-(7-methylnaphthalen-2-yl)sulfonylpiperidine

4-Methyl-1-(7-methylnaphthalen-2-yl)sulfonylpiperidine

Cat. No.: B5874012
M. Wt: 303.4 g/mol
InChI Key: XAFXEDJGOSPYGP-UHFFFAOYSA-N
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Description

4-Methyl-1-(7-methylnaphthalen-2-yl)sulfonylpiperidine is a synthetic organic compound that belongs to the class of piperidine derivatives This compound features a piperidine ring substituted with a sulfonyl group attached to a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(7-methylnaphthalen-2-yl)sulfonylpiperidine typically involves the following steps:

    Formation of the Naphthalene Derivative: The starting material, 7-methylnaphthalene, undergoes sulfonation to introduce a sulfonyl group at the 2-position.

    Piperidine Ring Formation: The sulfonylated naphthalene derivative is then reacted with 4-methylpiperidine under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction efficiency.

    Solvents: Selection of appropriate solvents to facilitate the reaction.

    Temperature and Pressure: Control of temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(7-methylnaphthalen-2-yl)sulfonylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfonyl group or other parts of the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation Products: Introduction of hydroxyl or carbonyl groups.

    Reduction Products: Formation of amines or alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Methyl-1-(7-methylnaphthalen-2-yl)sulfonylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-1-(7-methylnaphthalen-2-yl)sulfonylpiperidine involves its interaction with specific molecular targets. The sulfonyl group and piperidine ring play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1-(6-methylnaphthalen-2-yl)sulfonylpiperidine
  • 4-Methyl-1-(7-methyl-2-naphthyl)sulfonylpiperidine

Uniqueness

4-Methyl-1-(7-methylnaphthalen-2-yl)sulfonylpiperidine is unique due to its specific substitution pattern on the naphthalene ring and the presence of the sulfonyl group. This structural uniqueness can result in distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-methyl-1-(7-methylnaphthalen-2-yl)sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-13-7-9-18(10-8-13)21(19,20)17-6-5-15-4-3-14(2)11-16(15)12-17/h3-6,11-13H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFXEDJGOSPYGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=CC(=C3)C)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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